molecular formula C9H6F2O B068645 5,6-Difluoro-1-indanone CAS No. 161712-77-2

5,6-Difluoro-1-indanone

Cat. No. B068645
M. Wt: 168.14 g/mol
InChI Key: OSJRTWXVMCRBKZ-UHFFFAOYSA-N
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Description

5,6-Difluoro-1-indanone is a fluorinated indanone derivative. Fluorinated organic compounds, including indanones, are of significant interest in the fields of pharmaceuticals and materials science due to their enhanced lipophilicity, bioavailability, and unique physical and chemical properties. The incorporation of fluorine atoms into organic molecules often results in compounds with desirable and improved characteristics for various applications.

Synthesis Analysis

The synthesis of fluorinated indanones, such as 5,6-difluoro-1-indanone, typically involves Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with fluoro-containing precursors under superacidic conditions. These methods provide efficient pathways to indanones with fluorinated substituents, which play a crucial role in enhancing the compounds' bioactive and physical properties. Notably, the synthesis of trifluoromethylated indanones and related compounds has been detailed, showcasing the importance of superacidic activation and structure energy calculations for optimizing the synthesis routes (Prakash et al., 2010).

Scientific Research Applications

  • Biomass Degradation : Indanone derivatives, including compounds structurally related to 5,6-Difluoro-1-indanone, have been studied for their energetic properties relevant to biomass degradation. This research has involved calorimetric techniques and computational methodologies to understand their combustion and sublimation enthalpies, as well as their molecular structures and energetic effects of various substitutions (Silva, Lima, & Ribeiro da Silva, 2018).

  • Synthesis and Characterization for Diverse Applications : Studies have focused on synthesizing and characterizing various indanone derivatives for applications in pesticides, medicine, dyes, and functional materials. These derivatives are noted for their unique physical and chemical properties and bioactivities (Qian, 2014).

  • Electron Acceptor in Organic Solar Cells : A fluorinated electron acceptor based on 5,6-difluoro-1-indanone has been designed for use in organic solar cells. This research demonstrated improved crystallinity, molecular packing, and power conversion efficiency in solar cells using this material (Dai et al., 2020).

  • Antimicrobial Agents : Novel derivatives of 5,6-dimethoxy-1-indanone, a compound structurally related to 5,6-Difluoro-1-indanone, have been synthesized and found to exhibit promising antibacterial activity (Patel, Bhatt, Bhatt, & Joshi, 2018).

  • Catalysis in Polymer Synthesis : Indanone derivatives have been used in organometallic chemistry, specifically in the synthesis of catalyst precursors for elastomeric polypropylene formation. This research explores the synthesis and characterization of bis(indenyl)zirconium complexes derived from 2-indanone (Dreier et al., 2000).

Safety And Hazards

5,6-Difluoro-1-indanone is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

5,6-difluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJRTWXVMCRBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472079
Record name 5,6-Difluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-1-indanone

CAS RN

161712-77-2
Record name 5,6-Difluoro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,4-difluorophenyl propionic acid (30.45 g; 163.6 mmol) and 2 drops of DMF in CH2Cl2 (200 mL) was added oxalyl chloride (41.4 g, 327 mmol) over 20 min. The resulting solution was stirred for 24 hr and concentrated in vacuo (chased 1×PhMe, ca. 100 mL). The residue was dissolved in CS2 (300 mL), cooled to 0° C. and AlCl3 (76.4 g, 573 mmol) was added over 10 min. The mixture was stirred 30 min at 0° C., then heated under reflux for 4 hr. Upon cooling to room temperature the solution was carefully poured onto crushed ice, the carbon disulfide layer was separated and the aqueous layer extracted with EtOAc. Combined organics were dried over MgSO4 and the concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.50 (t, 1H, J=8.0 Hz), 7.24 (t, 1H, J=6.6 Hz), 3.09 (t, 2H, J=5.5 Hz), 2.72-2.69 (m, 2H).
Quantity
30.45 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
76.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a carbon disulfide solution (300 mL) containing AlCl3 (76.4 g, 572.6 mmol) at 0° C. was added a carbon disulfide solution (120 mL) of 3-(3,4-difluorophenyl)propanoyl chloride (33.4 g, 163.6 mmol) over 10 min. The solution was stirred for 30 min at 0° C. and heated to reflux for 4 hours. Upon cooling to room temperature the solution was carefully poured onto crushed ice. The carbon disulfide layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic layers were dried over MgSO4 and the solvent removed in vacuo. The residual solid was purified by silica gel column chromatography (5-10% ethyl acetate/hexanes) yielding 19.3 g (114.9 mmol, 70% yield) of 5,6-difluoro-2,3-dihydro-1H-inden-1-one as a white solid. 1H NMR (400 MHz, CDCl3) delta ppm 7.50 (t, 1H, J=8.0 Hz), 7.24 (t, 1H, J=6.6 Hz), 3.09 (t, 2H, J=5.5 Hz), 2.72-2.69 (m, 2H).
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
76.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Oxalyl chloride (1.12 mL) and DMF (78.2 mg) were added to a solution of 3,4-difluorohydrocinnamic acid (2.00 g) in dichloromethane (3.0 mL) at 0° C., and the reaction solution was stirred at room temperature overnight. After confirming that the raw materials disappeared, the reaction solution was concentrated under reduced pressure. Next, a solution of the resulting residue in dichloromethane (10 mL) was added to a solution of aluminum chloride (2.13 g) in dichloromethane (20 mL) at −30° C. The reaction solution was stirred at room temperature for 1.5 hours. After confirming that the raw materials disappeared, the reaction solution was poured into ice water. The solution was extracted with ethyl acetate. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 535 mg of the title compound. The physical properties of the compound are as follows.
Quantity
1.12 mL
Type
reactant
Reaction Step One
Name
Quantity
78.2 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 3,4-difluorocinnamic acid (5.0 g, 26.9 mmol) in DCM (35 mL) at 0° C., was added DMF (1 drop) and oxalyl chloride (4.7 mL, 53.8 mmol). The reaction mixture was warmed to rt and stirred for 16 h. The solvents were removed in vacuo and the residue azeotroped with toluene (2×20 mL). The residue was redissolved in carbon disulfide (20 mL) and added to a solution of aluminum trichloride (12.4 g, 94.1 mmol) in carbon disulfide (50 mL) at 0° C. The reaction mixture was stirred at 0° C. for 30 min, heated to reflux for 4 h and then cooled to rt. The reaction mixture was poured into ice, extracted with EtOAc (2×500 mL) and the combined organic phase dried (MgSO4). Solvent was removed in vacuo and the residue purified by column chromatography (EtOAc:isohexane 1:9) to give the title compound: δH (CDCl3) 2.73 (2H, t), 3.17 (2H, t), 7.32 (1H, t), 7.43 (1H, t).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Difluoro-1-indanone
Reactant of Route 2
5,6-Difluoro-1-indanone
Reactant of Route 3
Reactant of Route 3
5,6-Difluoro-1-indanone
Reactant of Route 4
Reactant of Route 4
5,6-Difluoro-1-indanone
Reactant of Route 5
5,6-Difluoro-1-indanone
Reactant of Route 6
5,6-Difluoro-1-indanone

Citations

For This Compound
32
Citations
X Wang, H Lu, Y Liu, A Zhang, N Yu… - Advanced Energy …, 2021 - Wiley Online Library
Three nonfused ring electron acceptors (NFREAs; 2Th‐2F, BTh‐Th‐2F, and 2BTh‐2F) with thieno[3,2‐b]thiophene bearing two bis(4‐butylphenyl)amino substituents as the core, 3‐…
Number of citations: 101 onlinelibrary.wiley.com
T Li, Y Wu, J Zhou, M Li, J Wu, Q Hu, B Jia… - Journal of the …, 2020 - ACS Publications
We designed and synthesized a series of fused-ring electron acceptors (FREAs) based on naphthalene-fused octacyclic cores end-capped by 3-(1,1-dicyanomethylene)-5,6-difluoro-1- …
Number of citations: 80 pubs.acs.org
J Zhu, Y Xiao, C Zhang, B Jia, H Lu, J Wang… - Journal of Materials …, 2020 - pubs.rsc.org
Four fused-ring electron acceptors composed of the same naphtho[1,2-b:5,6-b′]dithiophene-based core and 3-(1,1-dicyanomethylene)-5,6-difluoro-1-indanone end groups without or …
Number of citations: 8 pubs.rsc.org
G Cai, Y Xiao, M Li, JJ Rech, J Wang, K Liu… - Journal of Materials …, 2020 - pubs.rsc.org
Three fused-ring electron acceptors (SIDIC, DIDIC and TIDIC) were designed and synthesized using single bond, vinylene and acetylene units linked indaceno[3,2-b]dithiophene …
Number of citations: 9 pubs.rsc.org
T Li, Y Wu, J Zhou, M Li, J Wu, Q Hu, B Jia, X Pan… - escholarship.org
We designed and synthesized a series of fused-ring electron acceptors (FREAs) based on fused octacyclic cores end-capped by 3-(1, 1-dicyanomethylene)-5, 6-difluoro-1-indanone (…
Number of citations: 0 escholarship.org
G Kupgan, XK Chen, JL Brédas - ACS Materials Letters, 2019 - ACS Publications
The energetic disorder in representative small-molecule non-fullerene electron acceptors (SM-NFAs) exploited in high-efficiency organic solar cells, is quantified via the combination of …
Number of citations: 26 pubs.acs.org
T Choi, E Ma - Molecules, 2007 - mdpi.com
Bromination of 5,6-dimethoxyindan-1-one with Br 2 in acetic acid at room temperature produced exclusively the corresponding 2,4-dibromo compound in 95% yield. Reaction of 5,6-…
Number of citations: 16 www.mdpi.com
B Jia, X Zhan - Science China Chemistry, 2020 - Springer
In recent years, organic photovoltaics (OPVs) as one of nextgeneration solar energy technologies have attracted intense interest since they are featured with low cost, light weight, …
Number of citations: 11 link.springer.com
A Ashokan, T Wang, V Coropceanu… - Advanced Theory and …, 2020 - Wiley Online Library
While adding a third component to a binary blend in the active layer of an organic solar cell is a promising approach to improve device performance, the control of active‐layer …
Number of citations: 3 onlinelibrary.wiley.com
G Cai, J Zhu, Y Xiao, M Li, K Liu, J Wang… - Journal of Materials …, 2019 - pubs.rsc.org
We extend thieno[3,2-b]thiophene and naphthalene cores in our previously reported fused-ring electron acceptors (FREAs) F6IC and IHIC2 to benzo[b]benzo[4,5]thieno[2,3-d]thiophene …
Number of citations: 27 pubs.rsc.org

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